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Compound of Interest

Compound Name: 6-Hydroxybenzothiazole

Cat. No.: B183329

CAS Number: 13599-84-3[1][2][3]
Molecular Formula: C7HsNOS[1][3]
Synonyms: 6-Benzothiazolol[1][3]

This technical guide provides an in-depth overview of 6-hydroxybenzothiazole, a heterocyclic
organic compound of significant interest in medicinal chemistry and drug development. This
document details its chemical properties, synthesis, and biological activities, presenting key
data and experimental methodologies for researchers, scientists, and professionals in the field.

Physicochemical Properties

Property Value Reference
Molecular Weight 151.18 g/mol [1]
Appearance White to Light yellow solid [1]
Purity >96.0% (GC) [1]

Room Temperature
Storage Temperature (Recommended in a cool and [1]
dark place, <15°C)

Molecular Structure
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The molecular structure of 6-Hydroxybenzothiazole is characterized by a benzene ring fused
to a thiazole ring, with a hydroxyl group substituted at the 6-position.

SMILES:Oclcc2scnc2ccl

Synthesis of 6-Hydroxybenzothiazole Derivatives

The synthesis of 6-hydroxybenzothiazole derivatives is a key area of research for the
development of novel therapeutic agents. A general synthetic scheme involves the reaction of a
substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Experimental Protocol: General Synthesis of 2,6-
disubstituted Benzothiazoles

This protocol describes a common method for synthesizing benzothiazole derivatives, which
can be adapted for 6-hydroxybenzothiazole.

Materials:

2-amino-5-hydroxythiophenol (or a related precursor)

Aryl/heteroaryl aldehydes

Hypervalent iodine(lll) reagent (e.g., Phenyliodine bistrifluoroacetate)

Solvent (e.g., Dichloromethane)

Mortar and pestle
Procedure:

e In a mortar, combine equimolar amounts of 2-amino-5-hydroxythiophenol and the desired
aryl/heteroaryl aldehyde.

e Add the hypervalent iodine(lll) reagent to the mixture.

o Grind the reactants at room temperature. The reaction is carried out under solvent-free
conditions.
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» Monitor the reaction progress by thin-layer chromatography (TLC).

« Upon completion, the product is purified by column chromatography on silica gel to yield the
desired 2-substituted-6-hydroxybenzothiazole.

Biological Activity and Therapeutic Potential

Derivatives of 6-hydroxybenzothiazole have demonstrated a wide range of biological
activities, making them promising candidates for drug development in various therapeutic
areas.

Neuroprotective Effects

Certain 6-hydroxybenzothiazole urea derivatives have been identified as dual inhibitors of
Dyrk1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and a-synuclein
aggregation, both of which are implicated in the pathology of neurodegenerative diseases like
Parkinson's and Alzheimer's.

Biological
Compound Target ICso0 Reference
Effect
b27 (phenyl
P ] Y Inhibition of
acetamide Dyrk1A 20 nM [1]
o Dyrk1A
derivative)
Suppression of
a-synuclein o-synuclein
bl _ 10.5 pM _ [1]
aggregation oligomer
aggregation
Suppression of
o-synuclein o-synuclein
b20 . 7.8 uM _ [1]
aggregation oligomer
aggregation

These compounds have also shown neuroprotective effects in cellular models, protecting
against cytotoxicity induced by a-synuclein and 6-hydroxydopamine.[1]
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Anticancer Activity

2-Arylbenzothiazoles, including derivatives of 6-hydroxybenzothiazole, are recognized for
their antiproliferative properties. For instance, 2-(3,5-dihydroxyphenyl)-6-
hydroxybenzothiazole has been shown to inhibit the growth of human breast cancer cells
(MDA-MB-231) with an ICso value of 25 uM.[3] This compound induces apoptosis and causes
cell cycle arrest.[3]

Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial
agents. Substitutions at the 6-position of the benzothiazole ring, including the hydroxyl group,
can modulate the antibacterial and antifungal properties of these compounds.

Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 6-hydroxybenzothiazole derivatives on
cancer cell lines.

Materials:

Human cancer cell lines (e.g., MDA-MB-231)

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Dimethyl sulfoxide (DMSO)

96-well plates
Procedure:
o Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

» Treat the cells with various concentrations of the test compound (dissolved in DMSO and
diluted in culture medium) for a specified duration (e.qg., 24, 48, or 72 hours).
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After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow
for the formation of formazan crystals.

Solubilize the formazan crystals by adding DMSO to each well.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells)
and determine the 1Cso value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution.

Materials:

Cancer cell lines

Test compound

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with the test compound at a specific concentration for a defined period.
Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at
-20°C overnight.

Wash the fixed cells with PBS and resuspend them in PI staining solution.
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e Incubate in the dark for 30 minutes at room temperature.
» Analyze the cell cycle distribution using a flow cytometer.

Visualizations

General Workflow for Synthesis and Biological
Evaluation
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Caption: General workflow for the synthesis and biological evaluation of 6-

hydroxybenzothiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-Hydroxybenzothiazole: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183329#6-hydroxybenzothiazole-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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